N-{4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide
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Overview
Description
N-{4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group on the pyrimidine ring, which is linked to an acetamide group through a phenyl ring. The unique structure of this compound makes it of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2,4-dichloro-5-fluoropyrimidine with methylamine under controlled conditions.
Amination Reaction: The resulting 5-fluoro-6-methylpyrimidine is then subjected to an amination reaction with 4-aminophenylacetamide in the presence of a suitable catalyst and solvent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-[4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetic acid.
Reduction: Formation of N-[4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and the acetamide group play crucial roles in binding to the active site of the target molecule, thereby inhibiting its activity or modulating its function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl)phenylacetamide: Similar structure but with different substituents on the pyrimidine ring.
5-Fluoro-2-methylpyrimidine: Lacks the phenylacetamide group.
4-Amino-5-fluoro-6-methylpyrimidine: Lacks the acetamide group.
Uniqueness
N-{4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide is unique due to its specific combination of a fluorine atom, a methyl group, and an acetamide group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-8-12(14)13(16-7-15-8)18-11-5-3-10(4-6-11)17-9(2)19/h3-7H,1-2H3,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAMWWQORSPZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=C(C=C2)NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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